molecular formula C19H15FN2O2S2 B6530030 N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946241-60-7

N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6530030
CAS No.: 946241-60-7
M. Wt: 386.5 g/mol
InChI Key: IDEBRLNCMPSHSG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a thiazole-acetamide derivative characterized by a 3-fluorophenyl group attached to the acetamide nitrogen and a thiazole ring substituted with a sulfanyl-linked 2-oxo-2-phenylethyl moiety. Its structural features—such as the fluorine atom (electron-withdrawing group) and the thiazole-sulfanyl-acetylphenyl motif—make it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S2/c20-14-7-4-8-15(9-14)21-18(24)10-16-11-25-19(22-16)26-12-17(23)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEBRLNCMPSHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Similarities and Modifications

The compound shares its thiazole-acetamide backbone with several analogs, differing primarily in substituents on the acetamide nitrogen and the thiazole ring. Key comparisons include:

Compound Name Substituents on Acetamide Nitrogen Thiazole/Sulfanyl Modifications Key References
Target Compound: N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide 3-fluorophenyl 2-[(2-oxo-2-phenylethyl)sulfanyl]
BG13403: N-(cyclohexylmethyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide Cyclohexylmethyl Same as target compound
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-thiazol-2-yl 3,4-dichlorophenyl (no sulfanyl-oxo-ethyl)
N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide 4-fluorophenyl Sulfanyl-oxo-ethyl with 4-fluorophenyl linkage

Key Observations :

  • Fluorine Substitution : The 3-fluorophenyl group in the target compound contrasts with cyclohexylmethyl (BG13403) or other aryl groups (e.g., 4-fluorophenyl in ). Fluorine enhances electronegativity and may improve bioavailability or binding affinity .
  • Sulfanyl-Oxo-Ethyl Chain : This motif is conserved in BG13403 and the target compound but absent in simpler analogs like those in , which lack the extended sulfanyl side chain.

Molecular and Crystallographic Properties

  • Target Compound : Estimated molecular formula: C₁₉H₁₆FN₃O₂S₂ (MW = 401.48 g/mol). The fluorine atom may reduce symmetry compared to BG13403 (MW = 388.55 g/mol), affecting crystallization .
  • Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit dihedral angles >60° between aromatic rings, influencing solubility and intermolecular interactions .

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